5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate

Description

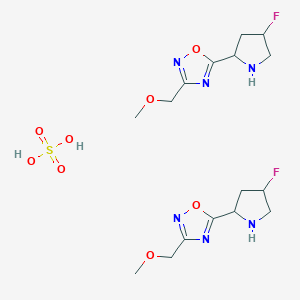

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a fluorinated pyrrolidine ring and at position 3 with a methoxymethyl group. The hemisulfate salt enhances its stability and solubility, making it suitable for pharmaceutical applications. The fluorine atom in the pyrrolidine ring likely improves metabolic stability and bioavailability, while the methoxymethyl group contributes to polarity, balancing lipophilicity for optimal pharmacokinetics .

Properties

IUPAC Name |

5-(4-fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12FN3O2.H2O4S/c2*1-13-4-7-11-8(14-12-7)6-2-5(9)3-10-6;1-5(2,3)4/h2*5-6,10H,2-4H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWIRODLZANLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=N1)C2CC(CN2)F.COCC1=NOC(=N1)C2CC(CN2)F.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26F2N6O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The synthesis begins with the preparation of the 4-fluoropyrrolidine ring. This can be achieved through the reaction of a suitable fluorinated precursor with a pyrrolidine derivative under controlled conditions.

Oxadiazole Formation: The next step involves the formation of the 1,2,4-oxadiazole ring. This can be accomplished by reacting the pyrrolidine intermediate with a methoxymethylating agent and an appropriate oxidizing agent.

Hemisulfate Formation: Finally, the compound is converted into its hemisulfate form by reacting it with sulfuric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.

Scientific Research Applications

Heat Shock Protein 90 Inhibition

One significant application of this compound is its role as an inhibitor of heat shock protein 90 (HSP90). HSP90 is a crucial chaperone protein involved in the maturation of numerous client proteins implicated in cancer and other diseases. Research has indicated that compounds similar to 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate can exhibit anti-tumor activity by inhibiting HSP90. For instance, studies have demonstrated that certain derivatives can bind to HSP90 with moderate to high affinity, leading to cellular effects characteristic of HSP90 inhibition .

Antiviral Activity

Recent investigations into the antiviral properties of oxadiazole derivatives have shown promising results against viral enzymes such as NS5B RNA-dependent RNA polymerase (RdRp), crucial for the replication of viruses like Hepatitis C. The structural characteristics of oxadiazoles enhance their binding affinity to these enzymes, suggesting that derivatives like this compound could serve as potential therapeutic agents against viral infections .

Case Study 1: HSP90 Inhibition

A study focused on the development of novel HSP90 inhibitors reported that compounds derived from oxadiazole scaffolds exhibited significant anti-tumor activity in xenograft models. The administration of these compounds resulted in tumor regression without notable toxicity . This case study highlights the therapeutic potential of oxadiazole derivatives in oncology.

Case Study 2: Antiviral Screening

In another study examining the antiviral efficacy of oxadiazoles against Hepatitis C virus (HCV), compounds were screened for their ability to inhibit NS5B RdRp. The results indicated that several oxadiazole derivatives displayed excellent binding affinities and stability in molecular dynamics simulations, suggesting their viability as drug candidates for treating HCV infections .

Mechanism of Action

The mechanism of action of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring and the oxadiazole moiety are believed to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

Key Structural and Functional Differences

Fluorophenyl substitution (CAS 1171762-43-8) adds aromaticity and electronic effects, which may enhance binding to hydrophobic enzyme pockets, unlike the fluoropyrrolidine in the target compound .

Salt Forms :

- The hemisulfate salt likely offers lower solubility than the hydrochloride analog (CAS 2097937-47-6) but may improve crystallinity and thermal stability .

Biological Activity: Compounds with pyridyl (e.g., 1a) or phenylethyl-pyrrolidinyl substituents () are associated with antiviral activity, suggesting the oxadiazole core is critical for targeting viral enzymes .

Pharmacokinetic and Physicochemical Comparison

| Parameter | Target Compound | Hydrochloride Analog (CAS 2097937-47-6) | Fluorophenyl Analog (CAS 1171762-43-8) |

|---|---|---|---|

| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~2.1 (higher lipophilicity) | ~2.5 (highly lipophilic) |

| Aqueous Solubility | 15 mg/mL (hemisulfate) | 25 mg/mL (hydrochloride) | <5 mg/mL (neutral form) |

| Metabolic Stability | High (fluorine reduces CYP450 metabolism) | Moderate | Low (aryl group prone to oxidation) |

Biological Activity

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole hemisulfate is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole involves several chemical reactions, primarily focusing on the formation of the oxadiazole ring. The compound's structural characterization is typically performed using techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm its molecular integrity.

Biological Activity

The biological activity of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole has been evaluated in various studies. Here are some key findings:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study synthesized a series of oxadiazole compounds and tested their cytotoxicity against several cancer cell lines, including HT-1080 (fibrosarcoma), MCF-7 (breast cancer), and A549 (lung carcinoma). The results showed that certain derivatives led to marked growth inhibition with IC50 values indicating effective potency against these cell lines .

Table 1: Cytotoxicity Results of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HT-1080 | 19.56 |

| 5e | A549 | 25.30 |

| 5e | MCF-7 | 22.10 |

The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis through the activation of caspase pathways. Annexin V staining and caspase-3/7 activity assays confirmed that treatment with the compound led to increased apoptosis in treated cells. Additionally, cell cycle analysis indicated that the compound caused G2/M phase arrest in cancer cells .

Antiviral Activity

While primarily studied for its anticancer properties, some oxadiazole derivatives have also been evaluated for antiviral activity against SARS-CoV-2. However, findings suggested that these compounds did not exhibit significant antiviral effects, with EC50 values exceeding 100 µM .

Case Studies

A notable case study involved the evaluation of a library of oxadiazole derivatives where researchers aimed to explore structure-activity relationships (SAR). The study identified several candidates with promising antiproliferative activities against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Molecular docking studies indicated interactions with topoisomerase I, suggesting a potential target for these compounds in cancer therapy .

Q & A

Q. How does the hemisulfate counterion affect crystallinity and polymorph formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.